molecular formula C13H16BrNO2 B8384980 5-Bromo-2-(3-hydroxy-3-methylbutyl)isoindolin-1-one

5-Bromo-2-(3-hydroxy-3-methylbutyl)isoindolin-1-one

Cat. No.: B8384980
M. Wt: 298.18 g/mol
InChI Key: UWIQCABMQVPXFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-(3-hydroxy-3-methylbutyl)isoindolin-1-one is a useful research compound. Its molecular formula is C13H16BrNO2 and its molecular weight is 298.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H16BrNO2

Molecular Weight

298.18 g/mol

IUPAC Name

5-bromo-2-(3-hydroxy-3-methylbutyl)-3H-isoindol-1-one

InChI

InChI=1S/C13H16BrNO2/c1-13(2,17)5-6-15-8-9-7-10(14)3-4-11(9)12(15)16/h3-4,7,17H,5-6,8H2,1-2H3

InChI Key

UWIQCABMQVPXFX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCN1CC2=C(C1=O)C=CC(=C2)Br)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To methyl 4-bromo-2-(bromomethyl)benzoate (0.220 g, 0.714 mmol) suspended in MeOH (6.0 mL) were added 4-amino-2-methylbutan-2-ol (0.077 g, 0.750 mmol) and Et3N (0.156 mL, 1.107 mmol). The mixture was heated to reflux (85° C.) for 24 hours, then cooled to RT, and concentrated in vacuo to give the title compound, which was used without further purification.
Quantity
0.22 g
Type
reactant
Reaction Step One
Quantity
0.077 g
Type
reactant
Reaction Step Two
Name
Quantity
0.156 mL
Type
reactant
Reaction Step Two
Name
Quantity
6 mL
Type
solvent
Reaction Step Three

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